![molecular formula C19H22ClN3O4S B2729017 2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177940-84-9](/img/structure/B2729017.png)
2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involves high-throughput virtual screening (HTVS) of a Maybridge small molecule library using the PARP1-benzimidazole-4-carboxamide co-crystal structure and pharmacophore model . It’s also suggested that starting from methyl acrylate and then removing the methyl group with LiOH after cyclization could be an easier method .Molecular Structure Analysis
The molecular structure of related compounds like (E)- (2- ( (2,3-dihydrobenzo [b] [1,4]dioxin-6-yl)methylene)- N-phenylhydrazinecarbothioamide, C16H15N3O2S has been studied . The compound is triclinic with a = 5.2111 (6) Å, b = 10.843 (1) Å, c = 13.681 (1) Å, α = 79.769 (3)°, β = 86.485 (3)°, γ = 86.080 (4)°, V = 758.0 Å .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are complex. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involves a silver-catalyzed decarboxylation/in situ-generated C-center radical-triggered a, -conjugated addition/6-exo-dig cyclization/H-abstraction/5-endo-trig b cyclization/SET sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide include a molecular weight of 179.18, and it’s a solid compound stored at room temperature .Scientific Research Applications
Synthesis and Derivative Formation
- This compound is a key intermediate in the synthesis of various heterocyclic compounds. Bakhite et al. (2005) explored its use in synthesizing novel pyridothienopyrimidines and related systems, highlighting its versatility in organic synthesis (Bakhite, Al‐Sehemi, & Yamada, 2005).
- Chiriapkin et al. (2021) demonstrated its application in creating tetrahydrothienopyrimidine derivatives, underlining its potential in developing compounds with potential anti-inflammatory activity (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).
Antimicrobial Activity
- Patel, Agravat, and Shaikh (2011) studied its derivatives for antimicrobial properties. Their research contributes to understanding the compound's potential in creating new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural Analysis and Reactivity
- Ukhin et al. (2015) and Vasilin et al. (2015) conducted research focusing on the compound's reactivity and structural characteristics. These studies provide insights into its chemical behavior and potential applications in more complex chemical syntheses (Ukhin, Suponitsky, Shepelenko, Belousova, Popova, & Borodkin, 2015), (Vasilin, Lukina, Stroganova, Morozov, & Krapivin, 2015).
Applications in Synthesizing Novel Compounds
- Talupur, Satheesh, and Chandrasekhar (2021) explored its use in synthesizing new compounds with potential biological applications, indicating its utility in medicinal chemistry research (Talupur, Satheesh, & Chandrasekhar, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of related compounds like 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involve further chemical modifications, involving analogue synthesis and scaffold hopping . It’s also suggested that starting from methyl acrylate and then removing the methyl group with LiOH after cyclization could be an easier method .
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S.ClH/c1-2-22-8-7-11-15(9-22)27-19(16(11)17(20)23)21-18(24)14-10-25-12-5-3-4-6-13(12)26-14;/h3-6,14H,2,7-10H2,1H3,(H2,20,23)(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPRGSMMSZTVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3COC4=CC=CC=C4O3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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